
(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine
Descripción general
Descripción
(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine, often referred to as S-TMDPA, is an organic compound belonging to the class of boronic esters. It is a colorless, crystalline solid with a melting point of 82-83°C and a boiling point of 233-234°C. It is soluble in water and organic solvents such as ethanol and methanol. S-TMDPA is a versatile compound that is used in various scientific and industrial applications, including organic synthesis, drug development, and laboratory experiments.
Aplicaciones Científicas De Investigación
S-TMDPA is a versatile compound that is used in a variety of scientific and industrial applications. It is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a synthetic intermediate in the production of pharmaceuticals and other organic compounds. In addition, S-TMDPA is used in the development of new drugs and in laboratory experiments.
Mecanismo De Acción
S-TMDPA acts as a boronate ester, which is a type of organic compound that contains a boron atom covalently bonded to an oxygen atom. The boron atom is positively charged and has a high affinity for negatively charged molecules, such as carboxylic acids. As a result, S-TMDPA can form stable complexes with carboxylic acids, which can be used in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of S-TMDPA have not been extensively studied. However, some studies suggest that S-TMDPA may have anti-inflammatory and anti-oxidant properties. In addition, S-TMDPA has been shown to inhibit the growth of certain cancer cells in laboratory studies. Further research is needed to determine the full range of biochemical and physiological effects of S-TMDPA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-TMDPA is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is soluble in a variety of solvents. Additionally, it is relatively stable and can be stored for extended periods of time without significant degradation. However, S-TMDPA is not suitable for use in reactions involving strong acids or bases, as it is sensitive to such conditions.
Direcciones Futuras
The future of S-TMDPA is promising, as the compound has a wide range of potential applications. Further research is needed to fully understand the biochemical and physiological effects of S-TMDPA. Additionally, further research is needed to develop methods for the synthesis of S-TMDPA that are more efficient and cost-effective. Finally, S-TMDPA could be used to develop new drugs and other organic compounds, which could be used to treat various diseases and conditions.
Propiedades
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24BNO2/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12/h9H,6-8,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJZYFVCKQVEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



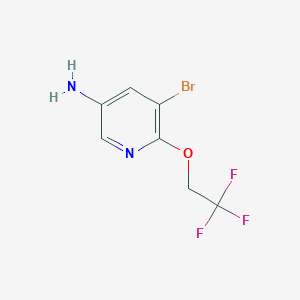
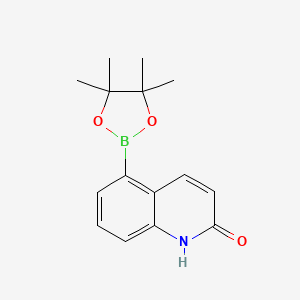
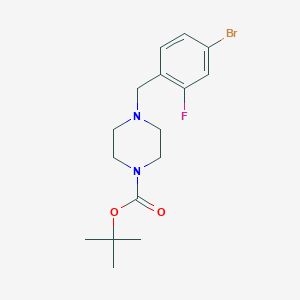
![Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate](/img/structure/B1403064.png)
![3-[(3-Methoxyphenoxy)methyl]azetidine](/img/structure/B1403065.png)
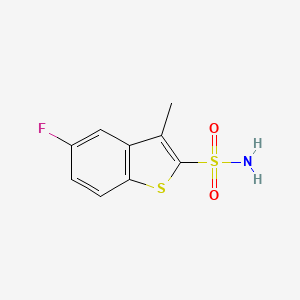

![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)
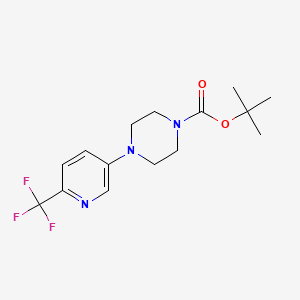

![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B1403075.png)
![3-Azaspiro[5.5]undecan-9-one hydrochloride](/img/structure/B1403076.png)
![Methyl 4-[(5-bromopentyl)thio]benzoate](/img/structure/B1403079.png)
![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1403082.png)